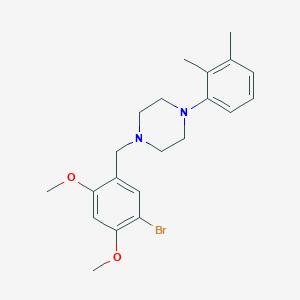![molecular formula C14H13N5O5 B4982123 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol](/img/structure/B4982123.png)
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol, also known as BNTA, is a chemical compound that has been widely used in scientific research for its unique properties. BNTA is a triazene-based compound that has been synthesized through various methods and has shown to have potential applications in the field of medicine and biochemistry.
作用機序
The mechanism of action of 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol is not fully understood, but it is believed to be related to its ability to generate reactive nitrogen species (RNS) and reactive oxygen species (ROS). 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been shown to have various biochemical and physiological effects. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been shown to induce DNA damage and repair mechanisms, as well as to inhibit the activity of certain enzymes. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol in lab experiments is its unique properties, which make it a valuable tool in the study of various biological processes. However, one limitation of using 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol. One direction is the development of new synthesis methods that can produce 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol in larger quantities and with higher purity. Another direction is the study of 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol's potential applications in the field of medicine, including its use as an anticancer agent. Additionally, the study of 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol's mechanism of action and its effects on various biological processes is an area that requires further research.
Conclusion:
In conclusion, 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol is a triazene-based compound that has shown potential applications in the field of medicine and biochemistry. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been synthesized through various methods and has been widely used in scientific research. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol's mechanism of action is not fully understood, but it has been shown to have anti-tumor properties and to induce DNA damage and repair mechanisms. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has various advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol can be synthesized through various methods, including the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate to form 1,3-bis(3-nitrophenyl)-2-propen-1-one. The propenone can then be reacted with hydrazine hydrate to form 1,3-bis(3-nitrophenyl)-2-triazen-1-ol, which can be further converted to 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol by reacting with ethanol.
科学的研究の応用
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been widely used in scientific research for its potential applications in the field of medicine and biochemistry. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has been shown to have anti-tumor properties and has been used in various cancer studies. 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol has also been used in the study of DNA damage and repair mechanisms, as well as in the study of protein structure and function.
特性
IUPAC Name |
2-(3-nitro-N-[(3-nitrophenyl)diazenyl]anilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5/c20-8-7-17(12-4-2-6-14(10-12)19(23)24)16-15-11-3-1-5-13(9-11)18(21)22/h1-6,9-10,20H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOPJDWEKZVJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NN(CCO)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B4982047.png)
![2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4982050.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxo-1-phenylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4982054.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4982062.png)

![(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine](/img/structure/B4982077.png)
![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4982092.png)
![N-(3-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4982100.png)
![1-[1-hydroxy-1-phenyl-4-(1-piperidinyl)-2-butyn-1-yl]cyclopentanol hydrochloride](/img/structure/B4982101.png)
![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4982114.png)
![4-{6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B4982120.png)
![4-[(5-nitro-2-pyridinyl)amino]benzoic acid](/img/structure/B4982131.png)
